molecular formula C8H15F3N2 B6284376 rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine CAS No. 2096501-19-6

rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B6284376
CAS No.: 2096501-19-6
M. Wt: 196.2
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Description

rac-(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a piperazine derivative characterized by:

  • Stereochemistry: A racemic mixture of the (2R,6S) and (2S,6R) enantiomers, with methyl groups at the 2 and 6 positions of the piperazine ring.
  • Substituents: A 2,2,2-trifluoroethyl group attached to the N1 nitrogen.
  • Molecular Formula: C₉H₁₆F₃N₂ (calculated based on structural analogs in , and 16).

The methyl groups contribute to steric hindrance, influencing conformational flexibility and binding interactions.

Properties

CAS No.

2096501-19-6

Molecular Formula

C8H15F3N2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Preparation Methods

Hydrogenation-Based Synthesis of cis-2,6-Dimethylpiperazine

The cis-2,6-dimethylpiperazine moiety forms the foundational structure of the target compound. Patent DE19907829A1 details a hydrogenation method using diisopropanolamine (di-(2-hydroxypropyl)amine) with ammonia and hydrogen in the presence of a nickel-copper-chromium catalyst. This process achieves 81–82% selectivity for the cis isomer when conducted in toluene, compared to 72% in aqueous media. The reaction proceeds via cyclization, followed by azeotropic distillation to remove water and crystallization to isolate the cis product.

Critical parameters include:

  • Catalyst composition : Ni-Cu-Cr alloys enhance hydrogenation efficiency.

  • Solvent selection : Aromatic solvents like toluene improve cis-selectivity by stabilizing transitional states.

  • Post-reaction processing : Filtration and solvent removal precede crystallization, yielding high-purity cis-2,6-dimethylpiperazine .

This method provides a scalable route to the piperazine core but requires subsequent functionalization to introduce the trifluoroethyl group.

Stereochemical Control via tert-Butyl Carbamate Intermediates

WO2018114672A1 demonstrates the use of tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate as a stereochemically defined intermediate. The Boc-protected piperazine is synthesized via coupling reactions using 1H-1,2,3-triazole-5-carboxylic acid, HATU, and DIPEA in polar aprotic solvents (e.g., NMP or DMF). Deprotection with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane yields the free cis-2,6-dimethylpiperazine .

Advantages of this approach :

  • Stereochemical fidelity : The Boc group preserves the (2R,6S) configuration during synthesis.

  • Functional group tolerance : The intermediate withstands subsequent alkylation conditions.

  • High yields : Deprotection achieves near-quantitative recovery of the free amine .

N-Alkylation with 2,2,2-Trifluoroethylating Agents

Introducing the 2,2,2-trifluoroethyl group necessitates selective alkylation of the piperazine nitrogen. HU190546B outlines analogous N-propargylation methods using dibromoethane and triethylamine in toluene at 100°C. Adapting this protocol, cis-2,6-dimethylpiperazine reacts with 2,2,2-trifluoroethyl bromide in acetonitrile or DMF, employing K₂CO₃ or Et₃N as a base.

Optimization considerations :

  • Stoichiometry : A 1:1 ratio of piperazine to alkylating agent minimizes di-substitution.

  • Solvent effects : Polar solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

  • Temperature control : Reflux conditions (80–100°C) balance reactivity and side-product formation .

Post-alkylation, extraction with ether, drying over Na₂SO₄, and crystallization from acetonitrile yield the target compound. Typical isolated yields range from 47% to 66%, depending on purification methods .

Integrated Synthesis Pathway

Combining the above strategies, a representative synthesis involves:

  • Hydrogenation : Generate cis-2,6-dimethylpiperazine via DE19907829A1’s protocol .

  • Protection : Convert to tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate using WO2018114672A1’s coupling conditions .

  • Deprotection : Remove the Boc group with TFA in DCM .

  • Alkylation : React with 2,2,2-trifluoroethyl bromide under HU190546B’s optimized conditions .

Key challenges :

  • Racemization : The racemic product arises from non-stereoselective alkylation or isomerization during deprotection.

  • Byproduct formation : Di-trifluoroethylated piperazine is mitigated by rigorous stoichiometric control.

Comparative Analysis of Methodologies

Method Key Steps Yield Stereochemical Control
Hydrogenation Cyclization, crystallization72–82%Moderate (cis-selectivity)
Boc Protection Coupling, deprotection85–90%High (Boc-directed)
N-Alkylation Alkylation, crystallization47–66%Low (racemic outcome)

The Boc-mediated route offers superior stereochemical outcomes but requires additional steps. Direct alkylation post-hydrogenation simplifies synthesis but risks reduced selectivity.

Scalability and Industrial Considerations

Industrial adoption favors the hydrogenation approach due to lower catalyst costs and solvent recyclability. However, pharmaceutical applications may prioritize the Boc-deprotection pathway for regulatory compliance and purity requirements. Recent advances in flow chemistry could enhance the trifluoroethylation step’s efficiency, reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the trifluoroethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Removal of the trifluoroethyl group, yielding 2,6-dimethylpiperazine.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine involves:

    Molecular Targets: The compound may interact with various molecular targets, including enzymes and receptors in the CNS.

    Pathways Involved: It may modulate neurotransmitter pathways, influencing the release and uptake of neurotransmitters such as dopamine and serotonin.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Substitution Patterns and Stereochemistry

Table 1: Key Structural Features of rac-(2R,6S)-2,6-Dimethyl-1-(2,2,2-Trifluoroethyl)piperazine and Analogs
Compound Name Substituents (N1/N4) Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2,6-dimethyl; N1-trifluoroethyl Racemic (2R,6S/2S,6R) C₉H₁₆F₃N₂ ~224.2 High lipophilicity; potential CNS activity
tert-Butyl rac-(2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate () 2,6-dimethyl; N1-Boc; C4-nitroethenyl Racemic (2R,6S/2S,6R) C₁₃H₂₃N₃O₄ 285.3 Intermediate in synthesis; nitro group enables further functionalization
(2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine () 2,6-dimethyl; N1-isopropyl (2R,6S)-relative C₉H₂₀N₂ 156.3 Reduced lipophilicity vs. trifluoroethyl analog
cis-2,6-Dimethylpiperazine () 2,6-dimethyl cis (2S,6R or 2R,6S) C₆H₁₄N₂ 114.2 Conformationally rigid; used in ligand design
1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride () N1-trifluoroethyl Unsubstituted piperazine C₆H₁₂F₃N₂·2HCl 247.1 Higher solubility (HCl salt); lacks steric hindrance from methyl groups

Impact of Substituents on Physicochemical Properties

Trifluoroethyl vs. Isopropyl ( vs. Target Compound) :

  • The trifluoroethyl group increases electronegativity and lipophilicity (logP ~1.5–2.0) compared to the isopropyl analog (logP ~1.0–1.2) .
  • The isopropyl group lacks the electron-withdrawing effect, resulting in higher basicity of the piperazine nitrogen (pKa ~8.5 vs. ~7.0 for trifluoroethyl).

Methyl Groups at 2/6 Positions ( vs. Target Compound) :

  • The cis-2,6-dimethyl configuration imposes steric constraints , limiting ring puckering and favoring a chair conformation. This can enhance selectivity in receptor binding compared to unsubstituted analogs .

Nitroethenyl Functionalization () :

  • The nitro group introduces a site for nucleophilic substitution or reduction, enabling diversification into amines or hydroxylamines.

Biological Activity

The compound rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine (CAS Number: 1867455-07-9) is a piperazine derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly in the context of cancer treatment and receptor interactions.

  • Molecular Formula : C8H15F3N2
  • Molecular Weight : 196.2133 g/mol
  • Structure : The compound features a piperazine ring substituted with both trifluoroethyl and dimethyl groups, which may influence its biological activity through steric and electronic effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. Notably:

  • Cell Lines Tested :
    • U87MG (glioblastoma)
    • RPMI 8226 (multiple myeloma)

The compound exhibited significant antiproliferative effects in these models. For instance, modifications of similar piperazine derivatives have shown promising results in enhancing apoptosis and inhibiting growth in cancer cells by modulating sigma receptors (SRs), which are implicated in tumor biology .

The mechanism of action appears to involve:

  • Sigma Receptor Modulation : Sigma receptors play a role in cell survival and proliferation. Compounds that interact with these receptors can induce apoptotic pathways in cancer cells .
  • Proteasome Inhibition : By inducing endoplasmic reticulum stress, these compounds may inhibit proteasomal activity, leading to increased levels of pro-apoptotic factors .

Case Studies

  • Study on RC-106 Analog : A related study involving a piperazine analog (RC-206) demonstrated enhanced cytotoxicity against glioblastoma and multiple myeloma cell lines. The study emphasized the importance of structural modifications in enhancing the anticancer profile while maintaining favorable pharmacokinetic properties .
  • Cytotoxicity Assays : Various derivatives were screened for their cytotoxic effects using the MTT assay. The results indicated that certain modifications led to improved IC50 values, suggesting higher potency against targeted cancer cells .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 Value (μM)Mechanism of Action
This compoundU87MG (Glioblastoma)TBDSigma receptor modulation
This compoundRPMI 8226 (Multiple Myeloma)TBDProteasome inhibition
RC-206U87MGTBDInduction of ER stress

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to identify incomplete alkylation or side products .
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the piperazine nitrogen .
  • Adjust temperature (e.g., 60–80°C) to balance reaction rate and byproduct formation .

Which spectroscopic and chromatographic techniques are most effective for characterizing stereochemistry and purity?

Basic Question
Key Methods :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C2/C6, trifluoroethyl at N1). NOESY or COSY can infer stereochemistry .
    • ¹⁹F NMR confirms trifluoroethyl group integrity (~-70 ppm for CF₃) .
  • IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
  • HPLC/MS : Quantifies purity and detects trace impurities (e.g., unreacted starting materials) .

Q. Data Interpretation :

  • Compare experimental spectra with PubChem or computed data for validation .
  • Use chiral columns (e.g., Chiralpak®) to assess enantiomeric excess if resolved .

How does the trifluoroethyl group influence the compound’s physicochemical properties and biological interactions?

Advanced Question
Physicochemical Effects :

  • Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability but reducing aqueous solubility (~0.1–1 mg/mL in water) .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, potentially prolonging half-life .

Q. Biological Implications :

  • Receptor Binding : Trifluoroethyl may mimic ethyl groups in target binding pockets while altering electronic interactions (e.g., hydrogen bonding) .
  • Structure-Activity Relationships (SAR) : Modifications to the trifluoroethyl chain (e.g., elongation) can impact selectivity for neurological or antimicrobial targets .

What strategies resolve enantiomers of chiral piperazine derivatives like (2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine?

Advanced Question
Enantioselective Synthesis :

  • Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for asymmetric alkylation .
  • Enzymatic Resolution : Lipases or esterases can hydrolyze enantiomeric esters selectively .

Q. Post-Synthesis Resolution :

  • Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) and separate via crystallization .
  • Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases .

Q. Validation :

  • Confirm enantiomeric purity via polarimetry or circular dichroism (CD) .

What are the critical safety considerations for handling and storing this compound?

Basic Question
Hazards :

  • Skin/Eye Irritation: Wear nitrile gloves and goggles; avoid direct contact .
  • Toxicity: Limited acute toxicity data—assume potential respiratory sensitization and use fume hoods .

Q. Storage :

  • Conditions : Store at RT in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption or oxidation .
  • Stability : Stable for ≥12 months if protected from light and humidity .

Q. Spill Management :

  • Absorb with vermiculite or sand, neutralize with dilute acetic acid, and dispose as hazardous waste .

How can researchers analyze contradictory data in biological activity studies of this compound?

Advanced Question
Common Contradictions :

  • Varied IC₅₀ Values : Differences in assay conditions (e.g., cell lines, incubation times) may skew results. Standardize protocols across studies .
  • Target Selectivity : Off-target effects (e.g., kinase inhibition) require counter-screening against related receptors .

Q. Resolution Strategies :

  • Dose-Response Curves : Use ≥10 concentrations to validate potency trends .
  • Molecular Docking : Compare binding modes in silico to explain discrepancies in SAR .

What computational methods predict the reactivity and synthetic accessibility of derivatives?

Advanced Question
Tools :

  • PubChem Data : Leverage computed properties (e.g., topological polar surface area, hydrogen bond donors) to predict solubility and bioavailability .
  • Retrosynthesis Software : Platforms like Pistachio or Reaxys propose feasible routes using known reaction templates .

Q. Case Study :

  • For trifluoroethyl-substituted analogs, prioritize SN2 alkylation or Ullmann coupling based on steric hindrance predictions .

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